(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639763
InChI: InChI=1S/C12H11NO3/c1-8-10(12(14)16-13-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

CAS No.:

Cat. No.: VC15639763

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one -

Specification

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Standard InChI InChI=1S/C12H11NO3/c1-8-10(12(14)16-13-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+
Standard InChI Key WCVBPLSMUZZOOE-JXMROGBWSA-N
Isomeric SMILES CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OC
Canonical SMILES CC1=NOC(=O)C1=CC2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one, reflecting its E-configuration at the C4 position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The structure comprises an isoxazolone ring fused with a 2-methoxybenzylidene moiety, where the methoxy group (-OCH₃) is para to the methylidene linkage .

Spectral and Computational Data

  • SMILES Notation: CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OC .

  • InChI Key: WCVBPLSMUZZOOE-JXMROGBWSA-N .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): Signals at δ 2.29–2.32 (s, 3H, CH₃), 3.39 (s, 3H, OCH₃), and aromatic protons at δ 6.90–8.33 .

    • ¹³C NMR: Peaks at δ 161.3 (C=N) and 168.2 (C=O) confirm the isoxazolone core .

  • IR Spectroscopy: Stretching vibrations at 1,710 cm⁻¹ (C=O) and 1,620 cm⁻¹ (C=N) .

Synthetic Methodologies

Tartaric Acid-Catalyzed Synthesis in Aqueous Media

A green synthesis route employs DL-tartaric acid (5–10 mol%) in water at room temperature . The one-pot reaction involves:

  • Ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) stirred in water for 10 minutes.

  • Addition of 2-methoxybenzaldehyde (1 mmol) and catalyst.

  • Stirring for 60–120 minutes until solid precipitation .

Key Advantages:

  • Yield: 85–88% after recrystallization .

  • Solvent: Water minimizes environmental impact.

  • Catalyst Reusability: Tartaric acid is recoverable via filtration .

Table 1: Optimization of Tartaric Acid Catalysis

Catalyst Loading (mol%)Time (min)Yield (%)
510085
1010088
1510088

Agro-Waste-Mediated Synthesis Using WEOFPA/Glycerol

An alternative method utilizes waste orange peel extract (WEOFPA) and glycerol as a eutectic solvent :

  • Reagents: Benzaldehyde derivatives, ethyl acetoacetate, hydroxylamine hydrochloride.

  • Conditions: 60°C, 5 mL WEOFPA + 0.4 mL glycerol.

  • Isolation: Trituration with ice-cold water yields solid product.

Key Advantages:

  • Yield: 90–96% .

  • Sustainability: Uses agricultural waste-derived solvents.

Table 2: Comparative Analysis of Synthetic Methods

ParameterTartaric Acid MethodWEOFPA/Glycerol Method
Catalyst CostLowNegligible (agro-waste)
Reaction Time60–120 min25–45 min
Environmental ImpactModerateLow

Mechanistic Insights

The reaction proceeds via:

  • Formation of Oxime: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form β-ketooxime.

  • Cyclization: Acid catalysis (tartaric acid or WEOFPA) facilitates intramolecular cyclization, forming the isoxazolone ring.

  • Knoevenagel Condensation: Aldehyde undergoes condensation with the oxime intermediate, yielding the arylidene derivative .

Physicochemical Properties

  • Solubility: Insoluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide .

  • Melting Point: 160–165°C (lit. 162°C) .

  • Electrochemical Behavior: Exhibits redox activity at −0.8 V (vs. Ag/AgCl), attributed to the isoxazolone moiety .

Applications and Future Directions

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